molecular formula C14H18N4OS B2981034 2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide CAS No. 2034518-54-0

2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide

Cat. No.: B2981034
CAS No.: 2034518-54-0
M. Wt: 290.39
InChI Key: HFQMSRIBXHRIKA-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is a synthetic organic compound that features a cyclopentyl group, a thiophene ring, and a 1,2,3-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide typically involves a multi-step process:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves an azide and an alkyne in the presence of a copper catalyst.

    Attachment of the thiophene ring: The thiophene ring can be introduced via a substitution reaction, where a suitable thiophene derivative reacts with the triazole intermediate.

    Incorporation of the cyclopentyl group: The cyclopentyl group can be attached through an acylation reaction, where a cyclopentyl acyl chloride reacts with the triazole-thiophene intermediate.

    Final assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction between the cyclopentyl-thiophene-triazole intermediate and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click reaction and automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can undergo various substitution reactions, particularly at the thiophene ring, where electrophilic substitution is favored.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can act as a bioisostere for amide or ester functionalities, allowing the compound to mimic or inhibit natural substrates. The thiophene ring can enhance binding affinity through π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopentyl-N-{[1-(phenyl)-1H-1,2,3-triazol-4-yl]methyl}acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-cyclopentyl-N-{[1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide imparts unique electronic properties, making it potentially more effective in certain biological applications compared to its phenyl or pyridine analogs.

Properties

IUPAC Name

2-cyclopentyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c19-13(8-11-4-1-2-5-11)15-9-12-10-18(17-16-12)14-6-3-7-20-14/h3,6-7,10-11H,1-2,4-5,8-9H2,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQMSRIBXHRIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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